(1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features an amino group and two methoxy groups attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL typically involves the stereospecific reduction of a precursor compound. One common method is the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like ethanol or methanol and a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently on a large scale.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions, while the methoxy groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL can be compared with other chiral amino alcohols and methoxy-substituted phenyl compounds.
- Examples include (1R,2S)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL and (1S,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL.
Uniqueness
- The specific stereochemistry of this compound provides unique interactions with biological targets, which can result in distinct biological activities compared to its isomers.
- The presence of two methoxy groups on the phenyl ring also influences its chemical reactivity and physical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H17NO3 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(2,4-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m1/s1 |
InChI Key |
NSMUMAQWGCHTAT-RDDDGLTNSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=C(C=C1)OC)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)OC)OC)N)O |
Origin of Product |
United States |
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